8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 1014011-64-3
VCID: VC6770682
InChI: InChI=1S/C22H26N6O3/c1-15-14-16(2)28(24-15)21-23-19-18(26(21)11-10-17-8-6-5-7-9-17)20(29)27(12-13-31-4)22(30)25(19)3/h5-9,14H,10-13H2,1-4H3
SMILES: CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C
Molecular Formula: C22H26N6O3
Molecular Weight: 422.489

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1014011-64-3

Cat. No.: VC6770682

Molecular Formula: C22H26N6O3

Molecular Weight: 422.489

* For research use only. Not for human or veterinary use.

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione - 1014011-64-3

Specification

CAS No. 1014011-64-3
Molecular Formula C22H26N6O3
Molecular Weight 422.489
IUPAC Name 8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Standard InChI InChI=1S/C22H26N6O3/c1-15-14-16(2)28(24-15)21-23-19-18(26(21)11-10-17-8-6-5-7-9-17)20(29)27(12-13-31-4)22(30)25(19)3/h5-9,14H,10-13H2,1-4H3
Standard InChI Key BMEBTJOEPIWXAA-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C

Introduction

Molecular Formula:

C19_{19}H24_{24}N6_{6}O3_{3}

Molecular Weight:

Approximately 388.43 g/mol

Synthesis

The synthesis of this compound likely involves multi-step organic reactions starting from a purine derivative. General steps include:

  • Functionalization of the Purine Core:

    • Introduction of substituents at the 8, 1, 3, and 7 positions using electrophilic or nucleophilic substitution reactions.

  • Formation of the Pyrazole Ring:

    • The pyrazole group at the 8-position can be introduced through cyclization reactions involving hydrazines and diketones.

  • Attachment of Side Chains:

    • The methoxyethyl group at the 1-position and phenethyl group at the 7-position are added via alkylation reactions.

  • Final Purification:

    • Recrystallization or chromatographic techniques are employed to isolate the pure compound.

Potential Applications

The structural features of this compound suggest its utility in various fields:

4.1. Pharmaceutical Applications

Purine derivatives are well-known for their biological activities. This compound could potentially act as:

  • Enzyme Inhibitor: The purine scaffold is often used in designing inhibitors for enzymes like kinases or phosphodiesterases.

  • Anti-inflammatory Agent: Pyrazole-containing molecules are known for their anti-inflammatory properties.

4.2. Material Science

The combination of aromatic and heterocyclic systems may make this compound suitable for use in:

  • Organic electronics (e.g., semiconductors).

  • Functionalized coatings or polymers.

4.3. Research Applications

This molecule can serve as a building block for synthesizing more complex derivatives for medicinal chemistry studies.

Analytical Data

To confirm the identity and purity of this compound, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyTo determine the chemical environment of hydrogen (1^1H) and carbon (13^13C).
Mass SpectrometryTo confirm molecular weight and fragmentation pattern.
IR SpectroscopyTo identify functional groups (e.g., keto groups, pyrazole ring).
X-ray CrystallographyTo elucidate the three-dimensional structure (if crystalline).

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